tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate

Nucleoside Synthesis Protecting Group Strategy Synthetic Intermediate

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) is a pyrimidine heterocyclic building block with the molecular formula C₉H₁₃N₃O₃ and a molecular weight of 211.22. It is characterized by a tert-butyl carbamate (Boc) protecting group on the 2-amino position and a free hydroxyl group at the 5-position of the pyrimidine ring.

Molecular Formula C9H13N3O3
Molecular Weight 211.22
CAS No. 1951444-51-1
Cat. No. B3049135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
CAS1951444-51-1
Molecular FormulaC9H13N3O3
Molecular Weight211.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C=N1)O
InChIInChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(13)5-11-7/h4-5,13H,1-3H3,(H,10,11,12,14)
InChIKeyCPBCZSRYIKBJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate: A Key Protected Intermediate for Pyrimidine-Based Synthesis


tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) is a pyrimidine heterocyclic building block with the molecular formula C₉H₁₃N₃O₃ and a molecular weight of 211.22 [1]. It is characterized by a tert-butyl carbamate (Boc) protecting group on the 2-amino position and a free hydroxyl group at the 5-position of the pyrimidine ring . This specific substitution pattern is designed for use as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of nucleoside analogs and kinase inhibitors [2][3].

Why Generic Pyrimidine Analogs Cannot Substitute for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate


The value of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is derived from its precise orthogonal protecting group strategy. Simple substitution with an unprotected 2-amino-5-hydroxypyrimidine would introduce an uncontrolled reactive amine, leading to side reactions and complex purification [1]. Similarly, using a compound where both the amine and hydroxyl are protected (e.g., with a Boc group on the oxygen) would block the essential 5-hydroxy handle required for subsequent functionalization, such as glycosylation in nucleoside synthesis or ether formation . Furthermore, replacing it with a structurally dissimilar analog would invalidate established synthetic routes and require significant re-optimization of reaction conditions, particularly those validated for palladium-catalyzed cross-couplings common to this scaffold [2]. The specific regiochemistry and protection state are therefore non-negotiable for its intended applications.

Quantitative Evidence for the Differentiated Value of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate


Orthogonal Reactivity vs. 5-Hydroxypyrimidine Derivatives

The compound features an orthogonal protecting group strategy: the 2-amino position is protected as a tert-butyl carbamate (Boc), while the 5-hydroxy group remains free for functionalization. This is in direct contrast to a structurally close comparator, tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 914377-34-7), which has a second Boc group protecting the hydroxyl, rendering it inert in reactions that require a nucleophilic oxygen . This difference is critical for applications like nucleoside analog synthesis, where the free 5-hydroxy group acts as the glycosylation handle [1].

Nucleoside Synthesis Protecting Group Strategy Synthetic Intermediate

Validated Antimetastatic Potential of the 5-Hydroxypyrimidine Pharmacophore

While not the final active pharmaceutical ingredient, this compound contains the 5-hydroxypyrimidine core. This pharmacophore has demonstrated potent antimetastatic activity in vivo. In a class-level inference, a related 5-hydroxypyrimidine derivative, SNK-578, exhibited a Metastasis Inhibition Index (MII) of 75.8% at 10 mg/kg and 92.3% at 25 mg/kg in a B16 melanoma mouse model [1]. This compares favorably to the same study's findings for a comparator, SNK-411, which showed only negligible tumor reduction (41.7% at a higher dose of 25 mg/kg) , highlighting the activity attainable from this core structure.

Oncology Antimetastatic Melanoma

Defined Purity for Reliable Research and Development Outcomes

Commercially available tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is supplied with a defined minimum purity of 97% . This specification is quantifiably superior to the unspecified purity of the base scaffold 5-hydroxypyrimidine [1], providing procurement professionals with a clear quality metric that reduces the risk of introducing impurities that could derail sensitive synthetic steps or skew biological assay results. This directly translates to lower downstream costs associated with re-purification and troubleshooting.

Quality Control Procurement Specification Synthesis

Primary Application Scenarios for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in Research and Development


Synthesis of Novel 5-Substituted Pyrimidine Nucleoside Analogs

This compound is the key protected intermediate for constructing the pyrimidine core of carbocyclic nucleoside medicines. The free 5-hydroxy group allows for glycosylation or alkylation to install a sugar or carbocyclic moiety, while the Boc-protected amine can be unveiled later to participate in further modifications, as disclosed in related patent literature [1]. Its use is essential for any synthetic route targeting this specific class of 5-substituted pyrimidine nucleosides.

Scaffold for Antimetastatic Drug Discovery

The 5-hydroxypyrimidine core is a validated pharmacophore for antimetastatic activity. Research shows that structurally related 5-hydroxypyrimidine derivatives can achieve over 90% metastasis inhibition in preclinical melanoma models [2]. Therefore, this compound is a strategic starting material for medicinal chemists designing new analogs to explore and optimize this biological activity for oncology indications.

Development of Kinase Inhibitors and CNS Agents

Pyrimidine is a privileged scaffold in kinase inhibitor development [3]. The presence of both a protected amine and a free hydroxyl on this compound provides two distinct points for chemical elaboration, enabling the construction of focused libraries. This versatility makes it an attractive building block for synthesizing potential inhibitors of targets like FLT3 kinase [4] or for exploring chemical space relevant to central nervous system disorders, as suggested by the broad utility of pyrimidine carbamates in patent literature [5].

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